Apobuscopan

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

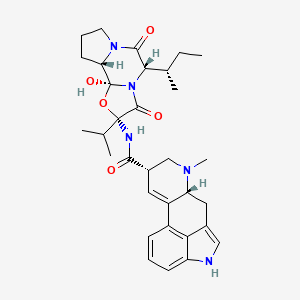

Apobuscopan, also known as Hyoscine butylbromide or Scopolamine butylbromide, is an anticholinergic medication used to treat abdominal pain, esophageal spasms, bladder spasms, biliary colic, and renal colic .

Synthesis Analysis

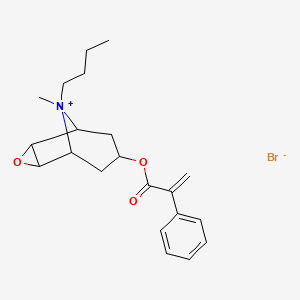

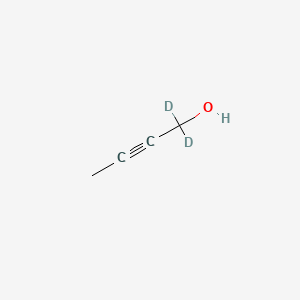

The synthesis of this compound involves the use of scopolamine, n-butyl-1-14C bromide, and n-butyl-2H9 bromide . The process of synthesis involves retrosynthetic analysis, a technique frequently used in organic synthesis .Molecular Structure Analysis

This compound has a molecular formula of C21H28BrNO3 . The structure consists of a β-sandwich subdomain followed by α-helical segments . The InChIKey of this compound is PKUGCYLBJGJIHK-UHFFFAOYSA-M .Physical and Chemical Properties Analysis

This compound has a molecular weight of 422.4 g/mol. It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 4. It has a rotatable bond count of 7. Its exact mass and monoisotopic mass are 421.12526 g/mol. Its topological polar surface area is 38.8 Ų .Aplicaciones Científicas De Investigación

A method for measuring apoB concentration and specific activity in lipoproteins, useful in metabolic studies of VLDL and LDL, was developed using isopropanol precipitation (Egusa, Brady, Grundy, & Howard, 1983).

Antibodies against human Apolipoprotein B are significant for research purposes, recognizing the large secretory protein ApoB, which plays a central role in lipoprotein metabolism (IgM μ-Chain, 2004).

A study on the safety and efficacy of an antisense oligonucleotide inhibitor of apoB showed significant, prolonged, and dose-dependent reduction in apoB and LDL-C (Kastelein et al., 2006).

Apolipoprotein B-100 shows unusually high reactivity to radical reactions induced in human plasma, suggesting its involvement in atherogenesis (Hashimoto, Narita, Yamada, Tanaka, & Kojo, 2000).

Transgenic and gene-targeted mice have been used to study apoB, providing insights into the genetic and environmental factors affecting atherogenesis and understanding apoB structure/function relationships (Kim & Young, 1998).

Mecanismo De Acción

Apobuscopan binds to muscarinic M3 receptors in the gastrointestinal tract. This prevents acetylcholine from binding to and activating the receptors, which would result in contraction of the smooth muscle. The inhibition of contraction reduces spasms and their related pain during abdominal cramping .

Safety and Hazards

Propiedades

IUPAC Name |

(9-butyl-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl) 2-phenylprop-2-enoate;bromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28NO3.BrH/c1-4-5-11-22(3)17-12-16(13-18(22)20-19(17)25-20)24-21(23)14(2)15-9-7-6-8-10-15;/h6-10,16-20H,2,4-5,11-13H2,1,3H3;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKUGCYLBJGJIHK-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+]1(C2CC(CC1C3C2O3)OC(=O)C(=C)C4=CC=CC=C4)C.[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloro-3-ethyl-2-[(3,5,5-trimethylcyclohex-2-en-1-ylidene)methyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B570675.png)

![2-[3-Oxo-5-fluoro-10-(dimethylamino)-3H-benzo[c]xanthene-7-yl]terephthalic acid](/img/structure/B570683.png)